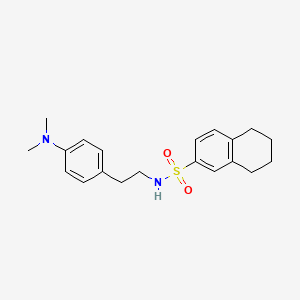
N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Sulfonamides, for example, are known to undergo various reactions such as hydrolysis, acylation, and displacement .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 2-[4-(Dimethylamino)phenyl]ethanol, a similar compound, is a crystalline powder with a melting point of 53.9 - 55.1 °C .
科学的研究の応用
Fluorescence Probe Technique
A study utilized a fluorescent probe, specifically N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, to investigate the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This approach provides a sensitive and rapid method to understand the nature of binding between parabens and proteins, highlighting the potential of sulfonamide derivatives in analyzing protein interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).
Molecular Imaging and Apoptosis
Another research application is found in the development of [18F]NST732, a fluorine-18-radiolabeled analog of 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid. This compound is part of the ApoSense family, capable of selectively targeting, binding, and accumulating within cells undergoing apoptotic cell death. This feature has implications for molecular imaging and monitoring antiapoptotic drug treatments (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, G. Griffiths, 2012).
Synthetic Chemistry and Reaction Mechanisms
The oxidative dimerization of aminonaphthalenes, including derivatives similar to the compound , has been explored to produce dibenzo[a,h]phenazine and azonaphthalene derivatives. These compounds are interesting for their unique "proton sponge" properties and their potential applications in synthetic chemistry and the study of reaction mechanisms (M. Vlasenko, V. Ozeryanskii, A. F. Pozharskii, 2011).
Catalysis and Organic Synthesis
Sulfonamide derivatives have also been utilized in catalysis and organic synthesis. For example, the synthesis of tetrahydroisoquinolines, a scaffold present in various therapeutic agents, involves sulfonamide groups to facilitate specific reactions. This highlights the versatility of sulfonamide derivatives in facilitating complex synthetic processes (R. Bunce, Nicholas R. Cain, J. G. Cooper, 2012).
Magnetic Anisotropy in Coordination Chemistry
The study of cobalt(ii)-sulfonamide complexes has revealed insights into how systematic substitution on the sulfonamide ligand leads to variations in CoN4 coordination geometry. This research contributes to the understanding of magnetic anisotropy in coordination compounds, which is pivotal for designing new magnetic materials (Tao Wu, Yuan‐Qi Zhai, Yi‐Fei Deng, Wei‐Peng Chen, Tao Zhang, Yan‐Zhen Zheng, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-22(2)19-10-7-16(8-11-19)13-14-21-25(23,24)20-12-9-17-5-3-4-6-18(17)15-20/h7-12,15,21H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQGDBXCVVFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870999.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)

![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid](/img/structure/B2871014.png)
![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)
![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)
![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)
![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)